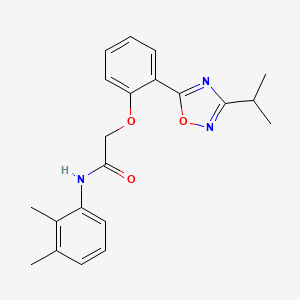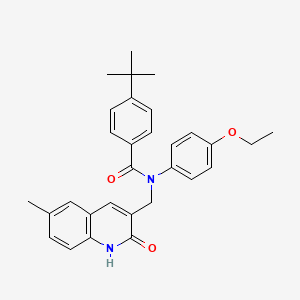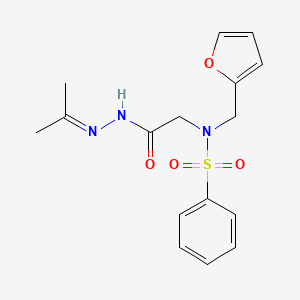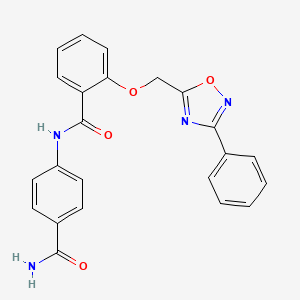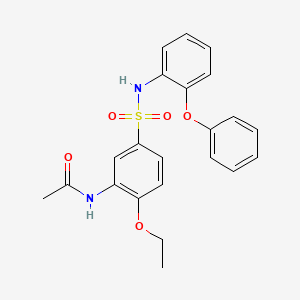
N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has been widely studied for its potential use in scientific research. EPPA belongs to the class of sulfonamide compounds, which have been used in the pharmaceutical industry for their antibacterial and anti-inflammatory properties. However, EPPA has been found to have unique properties that make it a promising candidate for research in various fields.
作用機序
The mechanism of action of N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This inhibition leads to a decrease in the production of bicarbonate ions, which may be responsible for the observed effects of N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide.
Biochemical and physiological effects:
N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory properties. N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide has also been found to inhibit the activity of carbonic anhydrase, which may be responsible for its neuroprotective properties.
実験室実験の利点と制限
N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been found to be non-toxic at concentrations used in lab experiments.
However, there are also some limitations to the use of N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide in lab experiments. It is a relatively new compound and there is limited information available on its properties. Additionally, the mechanism of action of N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate its potential use in cancer treatment. This may involve studying its effects on different types of cancer cells and in animal models.
Another direction is to investigate its potential use in the treatment of neurological disorders. This may involve studying its effects on different animal models of neurological disorders and investigating its mechanism of action.
Overall, N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide is a promising compound that has potential for use in various scientific research applications. Further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide involves the reaction between 2-ethoxy-5-nitrobenzenesulfonamide and 2-phenoxyaniline in the presence of sodium ethoxide. The resulting compound is then treated with acetic anhydride to yield N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide. This synthesis method has been optimized to produce high yields of pure N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide.
科学的研究の応用
N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. This makes it a promising candidate for the development of new cancer treatments.
N-(2-ethoxy-5-(N-(2-phenoxyphenyl)sulfamoyl)phenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders. It has been found to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-ethoxy-5-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-28-21-14-13-18(15-20(21)23-16(2)25)30(26,27)24-19-11-7-8-12-22(19)29-17-9-5-4-6-10-17/h4-15,24H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHSJYJUOKSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


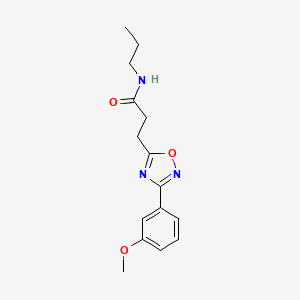
![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)




